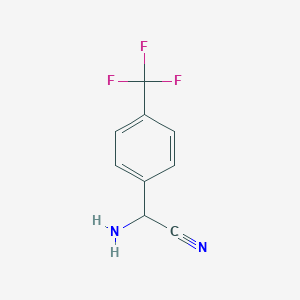

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

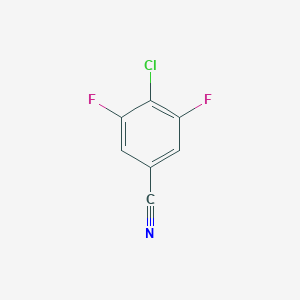

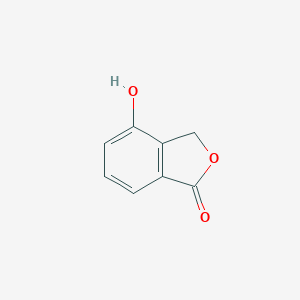

“2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It is a solid substance and is part of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2,4-CTF, is employed as a key intermediate for the preparation of bimiralisib .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI code for this compound is 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 200.16 . It is a solid substance .Applications De Recherche Scientifique

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) offers an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. This method enhances ionization in mass spectrometry, making it increasingly popular for analyzing peptides, proteins, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC complements that in reverse-phase and other modes, making it suitable for two-dimensional applications involving complex sample matrices (Jandera, 2011).

LC-MS/MS Study on Degradation Processes

Nitisinone, a triketone herbicide, has medical applications for treating hepatorenal tyrosinemia despite its environmental impact and synthesis cost. Research primarily focuses on its medical uses, with limited understanding of its stability and degradation pathways. LC-MS/MS studies reveal nitisinone's stability increases with solution pH, forming two major stable degradation products at pH levels mimicking human gastric juice. This contributes to a better understanding of nitisinone's properties and its medical applications' potential risks and benefits (Barchańska et al., 2019).

ACE2 and SARS-CoV-2 Interaction

ACE2 (angiotensin-converting enzyme 2) plays multiple roles including as a negative regulator of the renin-angiotensin system, an amino acid transporter, and the SARS-CoV-2 receptor. Its expression in various tissues links it to immunity, inflammation, and cardiovascular diseases. The unique binding affinity of SARS-CoV-2 to human ACE2 due to key amino acid residues differences suggests pathways for potential therapies against COVID-19 and associated cardiovascular complications (Gheblawi et al., 2020).

Safety and Hazards

The safety information for “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” indicates that it is a potentially dangerous substance. The hazard statements include H302, H312, H315, H318, H332, H335 . These codes indicate that the substance may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

Propriétés

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 |

Source

|

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167024-67-1 |

Source

|

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)